Cas no 79966-13-5 (4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one)

4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one
- 4-Chloro-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
- 4-Chloro-1,2-dihydro-1-methyl-3-nitroquinolin-2-one
- 1,2-DIHYDRO-4-CHLORO-1-METHYL-3-NITROQUINOLIN-2-ONE
- 4-chloro-1-methyl-3-nitro-2(1H)-Quinolinone
- 4-chloro-1-methyl-3-nitroquinolin-2-one
- 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
- CS-0455915
- SR-01000528049-1
- SB68656
- SMR000283639
- MFCD00218839
- BDBM63524
- ML214
- FT-0658918
- cid_701939
- HMS661E20
- Q27167174
- 79966-13-5
- ChemDiv1_026156
- Oprea1_227964
- HMS2715F19
- BRD-K78867378-001-08-1
- SR-01000528049
- 4-chloro-1-methyl-3-nitro-carbostyril
- CHEBI:95311
- 4-Chlor- 1-methyl-3-nitro- chinolin-2(1H)-on
- BRD-7378
- BRD7378
- A9935
- 4-chloranyl-1-methyl-3-nitro-quinolin-2-one
- 4-chloro-1-methyl-3-nitro-2-quinolinone
- SR-01000528049-3
- BRD-K78867378-001-06-5
- CHEMBL1499951
- SCHEMBL3262089
- DTXSID40351503
- AMY24731
- EN300-43376
- MLS000687758
- PS-4222
- AKOS000633473
- Oprea1_451125
- BBL028406
- STK762078
- GLXC-02473
-
- MDL: MFCD00218839
- Inchi: 1S/C10H7ClN2O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,1H3
- InChI Key: KPDOVJBEKCRATD-UHFFFAOYSA-N
- SMILES: CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 238.01500
- Monoisotopic Mass: 238.0145198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.1Ų
- XLogP3: 1.9
Experimental Properties
- PSA: 67.82000
- LogP: 2.62330
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one Security Information
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144828-250mg |
4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one |
79966-13-5 | 95% | 250mg |
$103 | 2024-07-23 | |
Fluorochem | 067602-5g |
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one |
79966-13-5 | 97% | 5g |
£872.00 | 2022-03-01 | |
Chemenu | CM144828-5g |
4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one |
79966-13-5 | 95% | 5g |
$421 | 2021-08-05 | |
Enamine | EN300-43376-0.1g |
4-chloro-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
79966-13-5 | 95% | 0.1g |
$55.0 | 2023-02-10 | |
Fluorochem | 067602-250mg |
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one |
79966-13-5 | 97% | 250mg |
£116.00 | 2022-03-01 | |
1PlusChem | 1P008L7M-500mg |
4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one |
79966-13-5 | 95% | 500mg |
$177.00 | 2024-04-21 | |
1PlusChem | 1P008L7M-10g |
4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one |
79966-13-5 | 95% | 10g |
$693.00 | 2024-04-21 | |
1PlusChem | 1P008L7M-50mg |
4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one |
79966-13-5 | 95% | 50mg |
$94.00 | 2024-04-21 | |
abcr | AB239233-1g |
4-Chloro-1,2-dihydro-1-methyl-3-nitroquinolin-2-one; . |
79966-13-5 | 1g |
€247.00 | 2024-04-16 | ||
1PlusChem | 1P008L7M-1g |
4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one |
79966-13-5 | 95% | 1g |
$328.00 | 2025-02-24 |
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: A Comprehensive Overview
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, also known by its CAS Registry Number 79966-13-5, is a heterocyclic compound that belongs to the quinoline family. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, characterized by a quinoline skeleton with substituents at positions 1, 3, and 4, provides a versatile platform for further chemical modifications and functionalization.
The synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions, often starting from simpler precursors such as o-chloronitrobenzene or related compounds. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and oxidative coupling reactions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
One of the most promising applications of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one lies in its potential as a building block for drug discovery. The quinoline core is well-known for its pharmacological activity, and the presence of chlorine and nitro groups introduces additional functional diversity. Studies have shown that this compound exhibits moderate to high activity against various cancer cell lines, making it a valuable lead compound for anti-cancer drug development. Furthermore, its ability to inhibit certain enzymes associated with neurodegenerative diseases has opened new avenues for research in the field of neuroscience.
In the realm of materials science, 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one has been investigated for its potential as an organic semiconductor material. The molecule's conjugated π-system and electron-withdrawing substituents contribute to its electronic properties, which are desirable for applications in organic electronics. Recent research has focused on incorporating this compound into thin-film transistor (TFT) devices and light-emitting diodes (LEDs). Preliminary results indicate that it could serve as a cost-effective alternative to traditional semiconducting materials.
The environmental impact of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is another area of active research. As industries increasingly prioritize sustainability, understanding the compound's biodegradation pathways and toxicity profiles becomes crucial. Studies conducted under controlled laboratory conditions suggest that the compound undergoes rapid microbial degradation under aerobic conditions. However, further investigations are required to assess its long-term effects on aquatic ecosystems and soil health.
In conclusion, 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, with its CAS number 79966-13-5, represents a versatile and multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future innovations. As research continues to unfold, this compound is expected to contribute significantly to the development of novel drugs, advanced materials, and sustainable chemical processes.
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